molecular formula C22H15ClN4O3S2 B2686964 3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251586-49-8

3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2686964
CAS No.: 1251586-49-8
M. Wt: 482.96
InChI Key: QSKICEHKSQAJNQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a novel synthetic compound designed for chemical biology and drug discovery research. This complex molecule features a thieno[3,2-d]pyrimidine-2,4-dione core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, which is further functionalized with 4-chlorophenyl and 1,2,4-oxadiazolyl groups. The inclusion of the 1,2,4-oxadiazole ring, a bioisostere for ester and amide functionalities, is a common strategy in drug design to improve metabolic stability and binding affinity . The specific arrangement of these heterocyclic systems suggests potential for this compound to be investigated as a key intermediate or a targeted inhibitor in various biochemical pathways. Researchers can explore its application in developing therapies for viral diseases, given that structural analogs containing chlorophenyl and nitrogen-containing heterocycles have demonstrated antiviral activity in scientific studies . Its mechanism of action would be highly dependent on the specific biological target, but its structural features make it a compelling candidate for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided with comprehensive analytical data (such as HPLC, NMR, and MS) to ensure identity and purity, enabling researchers to confidently incorporate it into their experimental workflows. This compound is For Research Use Only (RUO) and is not approved for use in humans or as a diagnostic agent.

Properties

CAS No.

1251586-49-8

Molecular Formula

C22H15ClN4O3S2

Molecular Weight

482.96

IUPAC Name

3-(4-chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15ClN4O3S2/c1-31-16-8-2-13(3-9-16)20-24-18(30-25-20)12-26-17-10-11-32-19(17)21(28)27(22(26)29)15-6-4-14(23)5-7-15/h2-11H,12H2,1H3

InChI Key

QSKICEHKSQAJNQ-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

The compound 3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes multiple functional groups contributing to its biological activity. The presence of the thieno[3,2-d]pyrimidine core is significant as it is known for various pharmacological effects. The chlorophenyl and methylsulfanyl substituents enhance its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial properties. The compound's structure allows it to interfere with microbial cell function.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. Mechanisms include the induction of apoptosis and inhibition of cell cycle progression.
  • Anti-inflammatory Effects : Compounds with similar scaffolds have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

The biological activity is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways related to cell growth and apoptosis.
  • Radical Scavenging : The presence of the oxadiazole moiety may contribute to antioxidant activity by scavenging free radicals.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryDecreased levels of inflammatory markers

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various thieno[3,2-d]pyrimidine derivatives, the compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance:

  • Synthesis and Screening : Studies have demonstrated that fused polyheterocyclic compounds related to thieno[3,2-d]pyrimidines are evaluated for their anticancer activity through screening against various cancer cell lines. The synthesized derivatives have shown promising results in inhibiting cell proliferation in vitro .
Compound TypeActivityCell Lines Tested
Thieno[3,2-d]pyrimidinesAnticancerNCI 60 Cancer Cell Panel
Oxadiazole DerivativesCytotoxicityVarious Cancer Cell Lines

Bruton's Tyrosine Kinase Inhibition

The compound has been identified as a potential Bruton's tyrosine kinase (BTK) inhibitor , which is critical in treating B-cell malignancies. BTK plays a significant role in B-cell receptor signaling pathways; thus, its inhibition can lead to reduced proliferation of malignant B-cells .

Antimicrobial Properties

Research has also pointed towards the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives. These compounds can target multidrug-resistant bacterial strains, making them valuable in the development of new antibiotics .

Case Study 1: Anticancer Screening

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives showed that specific modifications to the structure could enhance anticancer efficacy. The compounds were tested against a panel of cancer cell lines including MCF-7 (breast cancer) and HePG-2 (liver cancer), revealing that certain substitutions significantly increased cytotoxicity .

Case Study 2: BTK Inhibition Mechanism

In a study focusing on the mechanism of action for BTK inhibitors, it was found that the introduction of the oxadiazole moiety significantly improved binding affinity to the BTK enzyme. Molecular docking studies suggested that this compound could effectively compete with ATP for binding sites on BTK .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine Core Formation

  • Cyclocondensation of substituted thiophenes with urea or thiourea derivatives under acidic or basic conditions to form the pyrimidine ring .

  • Example: Reaction of 3-amino-4-chlorothiophene-2-carboxylate with urea at elevated temperatures yields the thieno[3,2-d]pyrimidine-2,4-dione scaffold .

Functionalization and Substitution

  • Alkylation at the N1 position of the thieno[3,2-d]pyrimidine using halogenated intermediates (e.g., bromomethyl-oxadiazole derivatives) under basic conditions (e.g., K₂CO₃/DMF).

  • Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Reactivity of Functional Groups

The compound’s reactivity is governed by its distinct functional groups:

Functional Group Reactivity
1,2,4-Oxadiazole Ring - Susceptible to nucleophilic attack at the oxadiazole nitrogen.
- May undergo ring-opening under strong acidic or basic conditions.
Thieno[3,2-d]pyrimidine - The dione group (C2/C4) participates in hydrogen bonding.
- Chlorophenyl substituent enhances electrophilic substitution potential .
Methylsulfanyl Group - Oxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA.
- Potential for thiol-exchange reactions.

Catalytic and Redox Reactions

  • Oxidation of Methylsulfanyl Group :
    Treatment with hydrogen peroxide in acetic acid converts the methylsulfanyl (-SMe) group to methylsulfinyl (-SO-Me) or methylsulfonyl (-SO₂-Me) derivatives, altering electronic properties and biological activity.

  • Reduction of Oxadiazole Ring :
    Under hydrogenation conditions (H₂/Pd-C), the oxadiazole ring may partially reduce, though this is less common due to its stability.

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s interactions with enzymes (e.g., kinases, proteases) involve non-covalent binding:

Target Interaction Mechanism Methodology
Kinase Inhibitors Competitive binding at ATP-binding sites via H-bonding and hydrophobic interactions.Molecular docking.
Protease Inhibition Coordination with catalytic residues (e.g., cysteine, serine).SPR assays .

Comparative Reactivity of Structural Analogs

Data from related compounds highlight trends in reactivity:

Compound Key Reaction Outcome Reference
Thieno[2,3-d]pyrimidine-2,4-dione Acylation at N3 positionEnhanced solubility in polar solvents.
5-(4-Chlorobenzyl)-6-(4-chlorophenyl)thieno[2,3-d]pyrimidine Oxidation of methylthio to sulfoneIncreased metabolic stability.
1-((3-(4-Methylthiophenyl)oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine Nucleophilic substitution at chlorophenyl groupDerivatives with improved binding affinity.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the oxadiazole ring, forming nitrile and amide byproducts.

  • Hydrolytic Stability : Stable under neutral pH but degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring-opening .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name / Source Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound Thieno[3,2-d]pyrimidine 4-Chlorophenyl, 4-methylsulfanylphenyl Oxadiazole, Dione ~483.0 (estimated)
Thieno[3,2-d]pyrimidine 3,4,5-Trimethoxyphenyl Oxathiolane, Thione 366.46
Thieno[3,2-d]pyrimidine 2-Chlorophenyl, 4-fluorobenzyl Oxadiazole, Dione 468.89
Thiazole 4-Chlorophenyl, 4-fluorophenyl Pyrazole, Thiazole 463.93
Key Observations:

Substituent Lipophilicity :

  • The target compound’s 4-methylsulfanylphenyl group increases lipophilicity compared to the 4-fluorobenzyl group in ’s analog . This may enhance membrane permeability but reduce aqueous solubility.
  • ’s 3,4,5-trimethoxyphenyl substituent introduces steric bulk and hydrogen-bonding capacity, likely reducing bioavailability compared to the target .

The oxadiazole ring in the target and ’s analog contributes to metabolic resistance, whereas ’s oxathiolane group may confer susceptibility to hydrolysis .

Physicochemical and Spectroscopic Properties

Table 2: Experimental Data Comparison
Property Target Compound
Melting Point (°C) Not reported 160–162 Not reported Not reported
IR Peaks (cm⁻¹) C=O (est. ~1700–1750) 1710 (NH), 1713 (C=O) Not reported Not reported
Crystallographic Data Not reported Ethanol solvate Not reported R factor = 0.053
Key Observations:
  • IR Spectroscopy : The target’s lack of NH groups (vs. ’s NH at 1710 cm⁻¹) simplifies its IR profile, with dominant C=O stretches (~1700–1750 cm⁻¹) from the dione core .
  • Crystallinity : ’s thiazole derivative exhibits well-resolved single-crystal data (R = 0.053), suggesting the target’s methylsulfanyl group may similarly stabilize crystal packing via S···S interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to construct the thieno[3,2-d]pyrimidine-2,4-dione core in this compound?

  • Methodological Answer : The core is typically synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates. For example, catalytic p-toluenesulfonic acid can facilitate cyclization under reflux conditions, as demonstrated in analogous chromeno-pyrimidine syntheses . Multi-step approaches may involve coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) and oxadiazole ring formation via dehydrative cyclization of thiosemicarbazides .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons, methylsulfanyl groups) and carbon backbone. Discrepancies in coupling constants can indicate regiochemical outcomes .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching exact mass with theoretical values (±5 ppm tolerance) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .

Q. How is the purity of this compound assessed during synthesis?

  • Methodological Answer : Purity is evaluated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC, silica gel). High-performance liquid chromatography–mass spectrometry (HPLC-MS) integrates purity checks with structural confirmation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

  • Methodological Answer : X-ray crystallography provides unambiguous bond lengths, angles, and dihedral angles. For example, in related thieno-pyrimidine derivatives, deviations from planarity (e.g., r.m.s. deviation <0.05 Å) clarify intramolecular hydrogen bonding (N–H⋯N/O) and π-stacking interactions . Data refinement using SHELXL or Olex2 software ensures accuracy (R factor <0.08) .

Q. What computational methods predict the drug-likeness and bioavailability of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME calculate physicochemical properties (LogP ≤5, TPSA ≤140 Ų) to assess oral bioavailability .
  • Molecular Dynamics Simulations : Analyze binding stability with target proteins (e.g., RMSD <2 Å over 100 ns trajectories) .
  • Density Functional Theory (DFT) : Optimizes molecular geometry and evaluates frontier molecular orbitals (HOMO-LUMO gap) for reactivity .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methylsulfanyl vs. methoxy groups) to isolate key pharmacophores .

Q. What strategies optimize the synthetic yield of the 1,2,4-oxadiazole moiety?

  • Methodological Answer :

  • Catalytic Optimization : Use ZnCl₂ or HATU to enhance cyclodehydration efficiency (yield improvement from 40% to >75%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h under conventional heating) while maintaining regioselectivity .

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